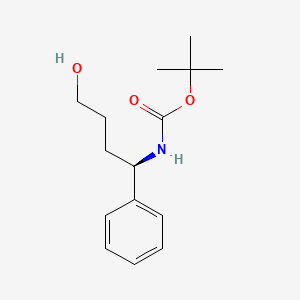
tert-butyl (R)-(4-hydroxy-1-phenylbutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-(4-hydroxy-1-phenylbutyl)carbamate: is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a phenyl group attached to a butyl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-(4-hydroxy-1-phenylbutyl)carbamate typically involves the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. Common bases used include triethylamine or pyridine .
Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkoxides or amines.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted carbamates or ethers.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl ®-(4-hydroxy-1-phenylbutyl)carbamate is used as a protecting group for amines in organic synthesis. It is particularly useful in the synthesis of complex molecules where selective protection and deprotection of functional groups are required .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in enzymatic reactions .
Medicine: Its stability and ability to release active amines under specific conditions make it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, tert-butyl ®-(4-hydroxy-1-phenylbutyl)carbamate is used in the production of polymers and coatings. Its ability to form stable carbamate linkages is exploited in the manufacture of high-performance materials .
Mecanismo De Acción
The mechanism of action of tert-butyl ®-(4-hydroxy-1-phenylbutyl)carbamate involves the formation of carbamate linkages with target molecules. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound. In enzymatic reactions, the compound can act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl N-hydroxycarbamate
- tert-Butyl (substituted benzamido)phenylcarbamate
Comparison: tert-Butyl ®-(4-hydroxy-1-phenylbutyl)carbamate is unique due to the presence of the hydroxy and phenyl groups, which provide additional functionalization and reactivity compared to other tert-butyl carbamates. This makes it particularly useful in applications requiring selective reactivity and stability .
Propiedades
Fórmula molecular |
C15H23NO3 |
|---|---|
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R)-4-hydroxy-1-phenylbutyl]carbamate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-13(10-7-11-17)12-8-5-4-6-9-12/h4-6,8-9,13,17H,7,10-11H2,1-3H3,(H,16,18)/t13-/m1/s1 |
Clave InChI |
HGZKSUJSMKVWGV-CYBMUJFWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CCCO)C1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)-](/img/structure/B11831717.png)
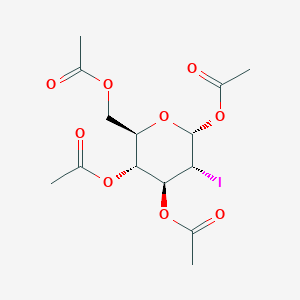
![2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B11831738.png)


![9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B11831754.png)
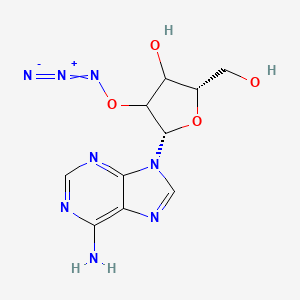
![4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid](/img/structure/B11831762.png)
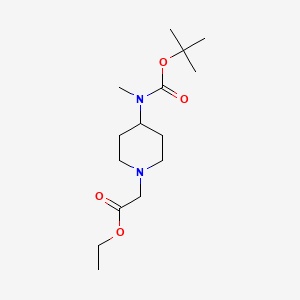
![2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B11831765.png)
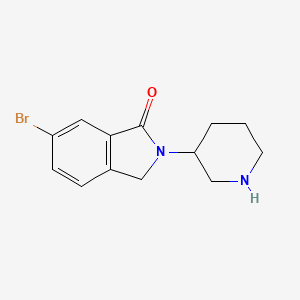
![2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride](/img/structure/B11831780.png)
